3,5-Diisopropylsalicylic acid CAS number
3,5-Diisopropylsalicylic acid CAS number
An In-depth Technical Guide to 3,5-Diisopropylsalicylic Acid
CAS Number: 2215-21-6
Abstract
This technical guide provides a comprehensive overview of 3,5-Diisopropylsalicylic acid (DIPS), a substituted derivative of salicylic acid. Identified by the CAS Number 2215-21-6, this compound is of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science.[1][2][3][4][5][6] This document delineates its chemical identity, physicochemical properties, established synthesis protocols, and key applications. Particular emphasis is placed on its role as a versatile ligand in coordination chemistry and its potential as a precursor for pharmacologically active molecules. Safety, handling, and spectroscopic data are also detailed to provide a complete resource for laboratory professionals.
Chemical Identity and Properties
Nomenclature and Identifiers
Correctly identifying a chemical compound is the foundation of scientific research. 3,5-Diisopropylsalicylic acid is known by several synonyms, and its unique CAS Registry Number ensures unambiguous identification in databases and literature.
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IUPAC Name : 2-Hydroxy-3,5-di(propan-2-yl)benzoic acid[7]
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Synonyms : 3,5-Diisopropyl-2-hydroxybenzoic acid, 2-Hydroxy-3,5-diisopropylbenzoic acid, DIPS[1][5][7]
Physicochemical Properties
The physical and chemical properties of a compound dictate its solubility, reactivity, and suitability for various applications. The two isopropyl groups on the salicylic acid backbone significantly influence its lipophilicity and steric profile compared to the parent molecule.
| Property | Value | Source(s) |
| Molecular Weight | 222.28 g/mol | [1][2][6][7] |
| Appearance | Beige to grey crystalline powder | [1][4] |
| Melting Point | 112-116 °C | [2][4] |
| Boiling Point | 324.5 °C at 760 mmHg | [2] |
| Solubility | Soluble in organic solvents; relatively insoluble in water | [1][4][5] |
| pKa | 3.21 ± 0.14 (Predicted) | [1] |
| LogP | 3.33720 | [2] |
Synthesis and Manufacturing
Synthetic Pathway: Friedel-Crafts Alkylation
The most common and direct synthesis of 3,5-Diisopropylsalicylic acid involves the Friedel-Crafts alkylation of salicylic acid. This electrophilic aromatic substitution reaction utilizes an isopropyl source, typically isopropanol, and a strong acid catalyst.
Causality of Experimental Choices:
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Reactant Choice : Salicylic acid is the readily available starting backbone. Isopropanol serves as the alkylating agent, which, in the presence of a strong acid, generates the isopropyl carbocation electrophile.
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Catalyst : Concentrated sulfuric acid is a crucial component. It serves two purposes: it protonates the isopropanol to facilitate the formation of the carbocation, and it acts as a dehydrating agent, driving the equilibrium towards the products.
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Temperature Control : The reaction is typically conducted at a moderately elevated temperature (e.g., 70°C) to provide sufficient activation energy for the substitution to occur at a reasonable rate.[8][9][10] However, excessively high temperatures can lead to unwanted side products and decomposition.
Caption: Synthesis workflow for 3,5-Diisopropylsalicylic acid.
Detailed Experimental Protocol
This protocol is a self-validating system adapted from established literature procedures.[9][11]
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Reaction Setup : To a reaction vessel, add salicylic acid (0.67 mol) and isopropanol (1.33 mol).
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Catalyst Addition : While stirring, slowly and carefully add concentrated sulfuric acid (3.3 mol). Causality: The slow addition is necessary to control the exothermic reaction.
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Heating : Heat the mixture to 70°C and maintain this temperature for approximately 6 hours.[9] Trustworthiness: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
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Workup : After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing crushed ice. This will cause the crude product to precipitate.
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Isolation : Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any remaining acid.
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Purification : Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified 3,5-Diisopropylsalicylic acid.[11] The final product should be a beige or grey crystalline powder with a melting point of 113-116°C.[9]
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The data below are consistent with the structure of 3,5-Diisopropylsalicylic acid.
| Analysis Type | Key Features and Observations |
| ¹H NMR | Signals corresponding to aromatic protons, isopropyl methine protons (septet), and isopropyl methyl protons (doublet). The hydroxyl and carboxylic acid protons will also be present, often as broad singlets.[7] |
| ¹³C NMR | Resonances for the carboxyl carbon, aromatic carbons (including those attached to the hydroxyl and isopropyl groups), and the sp³ hybridized carbons of the isopropyl groups.[12] |
| FT-IR | Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1670 cm⁻¹), and C-H stretches from the aromatic and isopropyl groups.[7][13] |
| Mass Spec (GC-MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight (222.28 g/mol ) and characteristic fragmentation patterns.[7] |
Applications in Research and Drug Development
The unique structure of 3,5-Diisopropylsalicylic acid, combining a carboxylic acid, a phenol, and bulky lipophilic groups, makes it a valuable molecule in several scientific domains.
Caption: Key application areas of 3,5-Diisopropylsalicylic acid.
Ligand for Metal Complexes
3,5-Diisopropylsalicylic acid is frequently used as a starting reagent for the synthesis of metal carboxylate complexes, particularly with zinc(II), cadmium(II), and copper(II).[4] The molecule can coordinate with metal ions through its carboxylate group, and its bulky isopropyl groups can influence the resulting complex's geometry and solubility. In its complexes with copper(II), it has been shown to act as an OH-inactivating ligand.[4]
Intermediate in Organic Synthesis
This compound serves as a valuable precursor for other molecules. For instance, it can be used to prepare 2,4-Diisopropyl-phenol through thermal decarboxylation at high temperatures (around 200°C).[4]
Potential Biological and Pharmacological Activity
As a derivative of salicylic acid, DIPS has been investigated for its biological properties. It has been reported to be an effective anti-inflammatory agent.[2][14] Furthermore, some studies have shown that it can inhibit the growth of human cancer cells in vitro and is active against certain viruses.[5][14] These properties make it a compound of interest for further investigation in drug discovery and development.
Safety and Handling
Adherence to safety protocols is paramount when working with any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).
GHS Hazard Identification
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Hazard Statements :
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Pictograms : Irritant (Exclamation Mark)[7]
Handling and Storage Recommendations
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Handling : Use only in a well-ventilated area or under a chemical fume hood.[1][15] Avoid breathing dust, fumes, or vapors.[1][15] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][15] Wash hands thoroughly after handling.[1]
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Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] Store locked up.[1]
First Aid Measures
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If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][15]
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If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][15]
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If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[15]
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If Swallowed : Call a POISON CENTER or doctor if you feel unwell.[15] Do not induce vomiting.[17]
Conclusion
3,5-Diisopropylsalicylic acid (CAS No. 2215-21-6) is a multifunctional chemical compound with established utility and future potential. Its straightforward synthesis from salicylic acid, combined with its unique physicochemical properties, makes it a valuable building block in organic synthesis and a versatile ligand in coordination chemistry. Its documented anti-inflammatory and other biological activities underscore its importance as a scaffold for drug development professionals. This guide provides the core technical knowledge required for researchers and scientists to handle, utilize, and innovate with this important molecule safely and effectively.
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